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Compound of Interest

Compound Name: 1-Isopropyl-3-nitrobenzene

Cat. No.: B1634062 Get Quote

This guide provides a detailed analysis of the expected spectroscopic data for 1-isopropyl-3-
nitrobenzene (also known as m-nitrocumene), a key intermediate in various chemical

syntheses. As experimental spectra for this specific isomer are not widely available in public

databases, this document leverages established principles of nuclear magnetic resonance

(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and

interpret its spectral characteristics. This approach, grounded in data from analogous

compounds, offers a robust framework for researchers, scientists, and drug development

professionals to identify and characterize this molecule.

Molecular Structure and Its Spectroscopic
Implications
1-isopropyl-3-nitrobenzene possesses a unique electronic and steric environment that

dictates its spectroscopic signature. The molecule consists of a benzene ring substituted with

an isopropyl group at position C1 and a nitro group at position C3.

The Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive

and resonance effects. It strongly deshields the protons and carbons on the aromatic ring,

particularly those at the ortho and para positions relative to itself.

The Isopropyl Group (-CH(CH₃)₂): This is a weak electron-donating group through induction

and hyperconjugation. It tends to shield the aromatic ring, exerting its primary influence on

the ortho and para positions.
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The interplay of these opposing electronic effects, along with the specific meta substitution

pattern, allows for a predictable and distinct set of spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

The predicted chemical shifts are based on the additive effects of the nitro and isopropyl

substituents on a benzene ring (starting from δ ≈ 7.34 ppm).

Experimental Protocol (Typical): A sample of 1-isopropyl-3-nitrobenzene would be dissolved

in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum would be acquired on a

400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data and Interpretation:
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity Integration

Rationale for
Chemical Shift
and
Multiplicity

H-2 ~8.10
Singlet (or

narrow triplet)
1H

Located ortho to

both the nitro

group and the

isopropyl group.

The strong

deshielding from

the adjacent nitro

group dominates,

shifting it

significantly

downfield.

H-4 ~7.95
Doublet of

doublets
1H

Positioned ortho

to the nitro group

and para to the

isopropyl group.

It experiences

strong

deshielding from

the nitro group.

H-5 ~7.55 Triplet 1H

Situated meta to

both

substituents,

making it the

most shielded of

the aromatic

protons. It

appears as a

triplet due to

coupling with H-4

and H-6.
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H-6 ~7.65
Doublet of

doublets
1H

Located para to

the nitro group

and ortho to the

isopropyl group.

It is deshielded

by the nitro

group, but to a

lesser extent

than the protons

at positions 2

and 4.

-CH (isopropyl) ~3.15 Septet 1H

This methine

proton is split

into a septet by

the six equivalent

methyl protons.

Its chemical shift

is slightly

downfield due to

the proximity of

the aromatic ring.

-CH₃ (isopropyl) ~1.30 Doublet 6H

The six methyl

protons are

equivalent and

are split into a

doublet by the

single methine

proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their electronic state. The predicted chemical shifts are based on substituent

chemical shift (SCS) effects on the benzene carbons (starting from δ ≈ 128.5 ppm).
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Experimental Protocol (Typical): The ¹³C NMR spectrum would be acquired on the same

sample solution used for ¹H NMR spectroscopy. A proton-decoupled sequence is standard,

resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:
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Carbon Assignment Predicted δ (ppm)
Rationale for Chemical
Shift

C-1 (ipso, -CH(CH₃)₂) ~150

The attachment of the

isopropyl group causes a

significant downfield shift.

C-2 ~123

This carbon is shielded relative

to benzene due to its ortho

position to the electron-

donating isopropyl group and

meta to the nitro group.

C-3 (ipso, -NO₂) ~148

The direct attachment of the

electronegative nitro group

causes a strong deshielding

effect.

C-4 ~121

This carbon is strongly

deshielded by the ortho nitro

group.

C-5 ~129

As it is meta to both groups, its

chemical shift is close to that of

unsubstituted benzene.

C-6 ~135

Deshielded due to its para

position relative to the nitro

group.

-CH (isopropyl) ~34

Typical chemical shift for a

methine carbon attached to an

aromatic ring.

-CH₃ (isopropyl) ~24

Typical chemical shift for

methyl carbons in an isopropyl

group.

Infrared (IR) Spectroscopy
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The IR spectrum is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Experimental Protocol (Typical): The spectrum would be obtained from a thin film of the neat

liquid sample between two salt (NaCl or KBr) plates using a Fourier-Transform Infrared (FTIR)

spectrometer.

Predicted Key IR Absorptions:

Wavenumber
(cm⁻¹)

Vibration Type Intensity Interpretation

3100-3000 C-H Aromatic Stretch Medium

Indicates the

presence of C-H

bonds on the benzene

ring.

2970-2870 C-H Aliphatic Stretch Strong

Corresponds to the C-

H bonds of the

isopropyl group.

1530-1515
N-O Asymmetric

Stretch
Strong

A characteristic and

intense band

confirming the

presence of the nitro

group.[1]

1355-1345
N-O Symmetric

Stretch
Strong

The second key

vibrational band for

the nitro group.[1]

1610, 1475 C=C Aromatic Stretch Medium-Weak
Skeletal vibrations of

the benzene ring.

880-800
C-H Out-of-Plane

Bend
Strong

Bending vibration

characteristic of 1,3-

disubstituted (meta)

benzene rings.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its

fragmentation pattern upon ionization, which aids in structural elucidation.

Experimental Protocol (Typical): The sample would be introduced into a mass spectrometer,

typically via Gas Chromatography (GC-MS), and ionized using Electron Ionization (EI) at 70 eV.

The instrument would then separate and detect the resulting ions based on their mass-to-

charge ratio (m/z).

Predicted Fragmentation Pattern:

The molecular ion ([M]⁺˙) for 1-isopropyl-3-nitrobenzene is expected at m/z = 165,

corresponding to its molecular weight. The fragmentation is predicted to be dominated by the

loss of a methyl group to form a stable benzylic carbocation.

Table of Predicted Major Fragments:
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m/z
Proposed
Fragment

Formula
Rationale for
Formation

165 Molecular Ion [C₉H₁₁NO₂]⁺˙
The intact molecule

after ionization.

150 [M - CH₃]⁺ [C₈H₈NO₂]⁺

Base Peak. Loss of a

methyl radical from

the isopropyl group to

form a highly stable

secondary benzylic

cation.

119 [M - NO₂]⁺ [C₉H₁₁]⁺

Loss of a nitro radical,

a common

fragmentation for

nitroaromatic

compounds.

91 Tropylium Ion [C₇H₇]⁺

Rearrangement and

loss of C₂H₄ from the

[M - NO₂]⁺ fragment.

77 Phenyl Cation [C₆H₅]⁺

Loss of the isopropyl

group from the [M -

NO₂]⁺ fragment.

Predicted Fragmentation Pathway Diagram:

[C₉H₁₁NO₂]⁺˙
m/z = 165

Molecular Ion

[C₈H₈NO₂]⁺
m/z = 150

(Base Peak)- •CH₃

[C₉H₁₁]⁺
m/z = 119

- •NO₂

[C₇H₇]⁺
m/z = 91- C₂H₄

[C₆H₅]⁺
m/z = 77

- C₃H₆
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Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 1-isopropyl-3-nitrobenzene.

Integrated Spectroscopic Analysis
The collective interpretation of these predicted spectra provides a comprehensive and self-

validating profile for 1-isopropyl-3-nitrobenzene. The ¹H and ¹³C NMR spectra establish the

carbon skeleton and the relative positions of the substituents. The IR spectrum confirms the

presence of the key nitro and isopropyl functional groups. Finally, the mass spectrum

corroborates the molecular weight and reveals a fragmentation pattern consistent with the

proposed structure, with the characteristic loss of a methyl group to form a stable benzylic

cation as the most prominent feature. Together, these data points form a unique spectroscopic

fingerprint for the confident identification of 1-isopropyl-3-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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